

# Application Notes and Protocols: Carbon-Carbon Bond Formation Using Disodium Tetracarbonylferrate

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**Compound Focus:** Collman'S reagent

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## Introduction to Disodium Tetracarbonylferrate

Disodium tetracarbonylferrate, also known as **Collman's Reagent**, is a versatile organoiron complex with the formula  $\text{Na}_2[\text{Fe}(\text{CO})_4]$ . This oxygen-sensitive, colorless solid is a powerful nucleophile often described as a **transition metal analog of a Grignard reagent** [1]. It is widely employed in organic synthesis for its ability to facilitate key carbon-carbon bond-forming reactions under mild conditions, offering a complementary approach to traditional methods for constructing aldehydes, ketones, and carboxylic acid derivatives [1].

A significant advantage of this reagent is its relatively "green" character; the byproducts of its reactions are generally iron-based, making it an attractive option from both economic and environmental perspectives [1]. The reagent is typically used as a dioxane solvate to enhance stability [1].

## Synthesis of the Reagent

The synthesis of disodium tetracarbonylferrate involves the reduction of iron pentacarbonyl with sodium metal [1]. The efficiency of this process is highly dependent on the quality of the iron pentacarbonyl used [1].

## Detailed Protocol: Synthesis of Disodium Tetracarbonylferrate Sesquidioxanate [2]

- **Approximate Duration:** 4.5 hours.
- **Hazard Warning:** Iron pentacarbonyl and carbon monoxide are highly toxic. All procedures must be conducted in a well-ventilated fume hood. Disodium tetracarbonylferrate is very pyrophoric and must be kept under a dry inert atmosphere at all times.

### Procedure:

- **Setup:** A dry, 2 L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a three-way stopcock connected to a nitrogen source, and a Y-shaped adapter fitted with a reflux condenser and a pressure-equalizing dropping funnel. The apparatus is flushed with nitrogen for 15 minutes.
- **Activation:** The flask is charged with 600 mL of dry, deoxygenated dioxane, 10.6 g (0.461 g-atoms) of sodium, and 9.1 g (0.050 mole) of benzophenone. The solution is stirred vigorously and heated under reflux until a deep blue color (benzophenone ketyl) appears.
- **Titration:** Using a gas-tight syringe, 45.3 g (29.8 mL, 0.231 mole) of iron pentacarbonyl is injected into the dropping funnel. This iron pentacarbonyl is added to the refluxing blue solution dropwise over 2.5 hours until the solution turns white or slightly yellow.
- **Post-Reaction Processing:** The suspension is heated under reflux for an additional 45 minutes and then cooled to room temperature.
- **Precipitation and Washing:** Precipitation of the product as a white powder is completed by adding 600 mL of dry, deoxygenated hexane. The solvent is removed via a gas-dispersion tube with a fritted-glass tip under nitrogen pressure. The product is washed in the flask with two 400-mL portions of hexane, with the supernatant solvent removed in the same manner.
- **Storage:** The resulting disodium tetracarbonylferrate sesquidioxanate is used directly in subsequent reactions without drying or weighing.

## Key Applications in Carbon-Carbon Bond Formation

The tetracarbonylferrate dianion is a strong nucleophile that reacts with alkyl halides and acyl chlorides to form new carbon-carbon bonds. The general applications are summarized in the table below.

*Table 1: Overview of Carbon-Carbon Bond Forming Reactions with Disodium Tetracarbonylferrate*

| Application                   | Reactant                      | Intermediate                                    | Final Product(s) after Workup        | Key Reaction Type             |
|-------------------------------|-------------------------------|---|--------------------------------------|-------------------------------|
| Aldehyde Synthesis [1]        | Primary Alkyl Bromide (RBr)   | Alkyl Iron Complex<br>Na[RFe(CO) <sub>4</sub> ] | Aldehyde (RCHO)                      | Nucleophilic Acylation        |
| Carboxylic Acid Synthesis [1] | Primary Alkyl Bromide (RBr)   | Alkyl Iron Complex<br>Na[RFe(CO) <sub>4</sub> ] | Carboxylic Acid (RCO <sub>2</sub> H) | Oxygenation                   |
| Acid Chloride Synthesis [1]   | Primary Alkyl Bromide (RBr)   | Alkyl Iron Complex<br>Na[RFe(CO) <sub>4</sub> ] | Acid Chloride (RC(O)X)               | Halogenation                  |
| Ketone Synthesis [2]          | Alkyl Bromide & Methyl Iodide | Acyl Iron Complex                               | Ketone (RC(O)CH <sub>3</sub> )       | Two-Step Alkylation/Acylation |

## Protocol A: Synthesis of Methyl 7-Oxoheptanoate via Carbon Monylation [2]

This protocol involves the insertion of carbon monoxide into the iron-carbon bond to form an acyl iron intermediate, which is then protonated to yield an aldehyde functionality in the final product.

### Procedure:

- The flask containing the freshly prepared disodium tetracarbonylferrate (~0.21-0.23 mol) from the synthesis above is placed under a nitrogen atmosphere. The gas-dispersion tube is replaced with a mechanical stirrer, and 1.5 L of dry, deoxygenated tetrahydrofuran is added.
- The light tan suspension is stirred vigorously as 41.8 g (0.200 mol) of methyl 6-bromohexanoate is added in one portion by syringe.
- The nitrogen atmosphere is replaced with **carbon monoxide** (Caution: toxic) at a pressure of 10 psi. The suspension is stirred under CO for at least 14 hours, during which time the solid dissolves.
- The CO is flushed out with a rapid flow of nitrogen. Then, 50 mL of glacial acetic acid is added dropwise to the orange solution with stirring.
- After stirring for 20 minutes, the deep red solution is concentrated to approximately 400 mL using a rotary evaporator (*in a hood, as some iron pentacarbonyl may be present*).
- The mixture is poured into 2 L of water and extracted with four 400-mL portions of diethyl ether.
- The combined organic layers are washed with 400 mL of water, then mixed with 400 mL of 2 M hydrochloric acid. Iron by-products are oxidized by adding 68 g of iron(III) chloride in small portions

until CO evolution subsides.

- The organic layer is washed successively with 2 M hydrochloric acid, water, saturated sodium hydrogen carbonate, and saturated sodium chloride.
- After drying over anhydrous sodium sulfate, the solution is concentrated to a green oil.
- The product is purified by rapid chromatography on a silica gel column, first eluting green iron by-products with hexane, then eluting the product with a 2:1 ether-hexane mixture.
- Distillation of the residual oil under reduced pressure yields **17.9–20.0 g (57–63%)** of methyl 7-oxoheptanoate.

## Protocol B: Synthesis of Methyl 7-Oxo-octanoate via Alkylation [2]

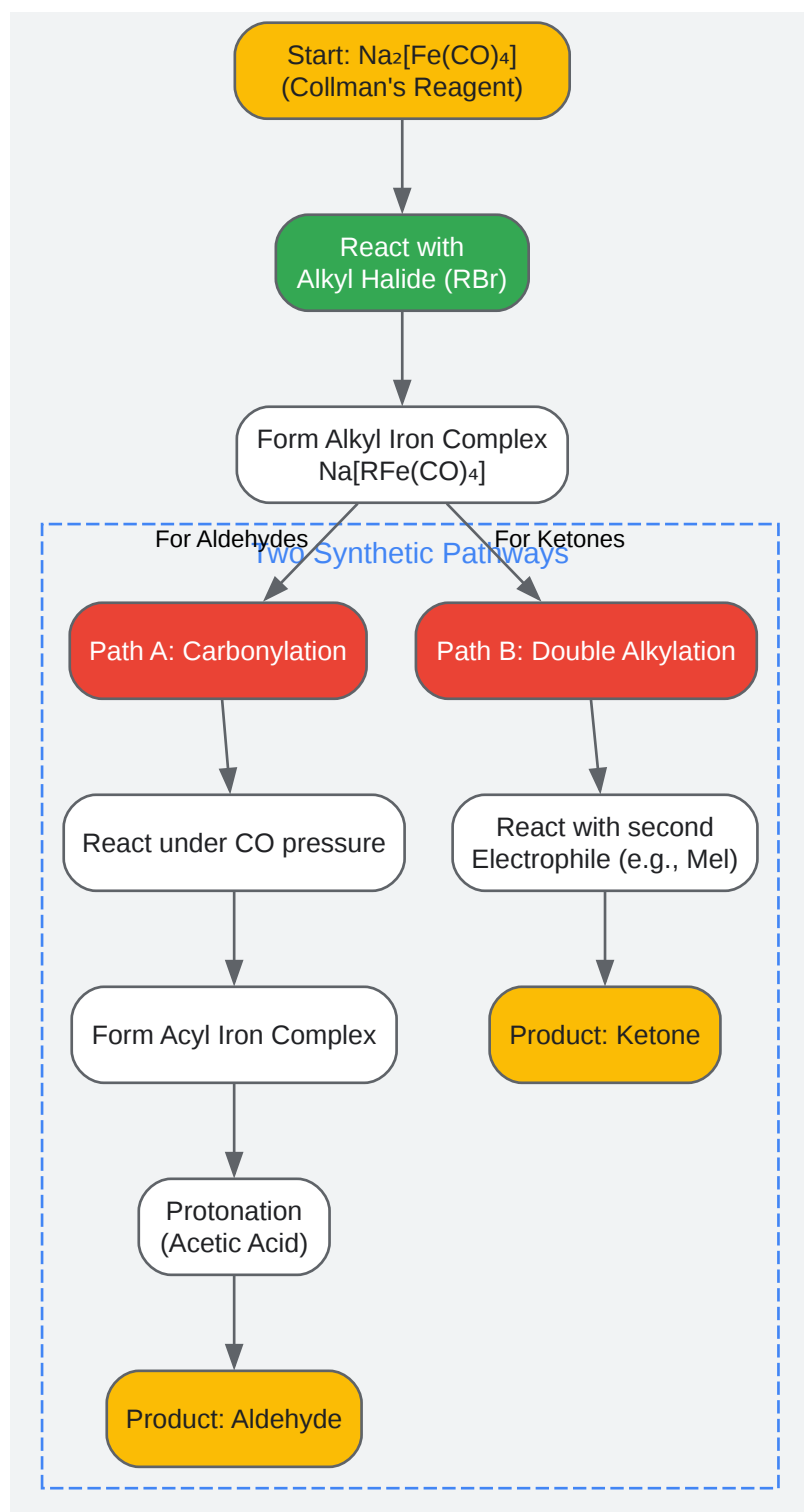
This protocol demonstrates a two-step alkylation sequence where the nucleophilic iron complex is first alkylated with a bromoester, and the resulting anionic alkyl complex is then coupled with methyl iodide to form a new C-C bond and a ketone.

### Procedure:

- The flask containing the freshly prepared disodium tetracarbonylferrate (~0.21-0.23 mol) is placed under a static nitrogen atmosphere.
- A magnetic stirring bar is added, followed by 600 mL of dry, deoxygenated *N*-methylpyrrolidinone.
- 41.8 g (0.200 mol) of methyl 6-bromohexanoate is injected into the dropping funnel and added dropwise into the flask. The resulting solution is stirred for 30 minutes at room temperature.
- The solution is cooled in an ice bath, and 64 g (28 mL, 0.45 mol) of **methyl iodide** (Caution: toxic and absorbed through the skin) is added over 20 minutes.
- The ice bath is removed, and stirring is continued for 20–40 hours at room temperature.
- The dark-red mixture is poured into 3 L of saturated aqueous sodium chloride and extracted with ether and hexane.
- The combined organic solutions are washed with water and saturated sodium chloride.
- Iron by-products are oxidized with iron(III) chloride and purified via chromatography as described in Protocol A.
- Distillation of the final liquid yields **24.0–24.8 g (70–72%)** of methyl 7-oxooctanoate.

## Workflow and Mechanism

The following diagram illustrates the key pathways and decision points in the experimental protocols for using disodium tetracarbonylferrate in synthesis.



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## Summary and Research Context

Disodium tetracarbonylferrate remains a powerful and unique reagent for forming carbon-carbon bonds, particularly in the synthesis of carbonyl compounds from alkyl halides. Its ability to act as a masked acyl anion equivalent provides routes to aldehydes, ketones, and acids that may be challenging via other methods.

While the core chemistry of **Collman's Reagent** is well-established, as evidenced by the detailed classical protocols [2], current research in organic synthesis continues to explore new catalytic manifolds involving iron. Modern approaches often focus on **catalyzing similar C-C bond formations using iron complexes**, rather than relying on stoichiometric amounts of the tetracarbonylferrate. For example, recent literature highlights advances in **iron-catalyzed cross-couplings** for forming C-heteroatom bonds [3] and innovative strategies for **C-C bond formation at unactivated aliphatic C-H bonds** using photoredox catalysis [4]. Furthermore, the drive towards sustainability has intensified the use of **biomass-derived aromatics** in various C-C bond-forming reactions, including classical methods like aldol condensation and Diels-Alder reactions [5].

Researchers should consider these classical stoichiometric methods alongside modern catalytic iron chemistry when designing synthetic routes, selecting the approach that best balances yield, selectivity, safety, and step-economy for their specific application.

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